Indium(III) selenide

描述

Structure

2D Structure

属性

分子式 |

In2Se3 |

|---|---|

分子量 |

466.5 g/mol |

InChI |

InChI=1S/2In.3Se |

InChI 键 |

VSXOUQNLLPQTQK-UHFFFAOYSA-N |

规范 SMILES |

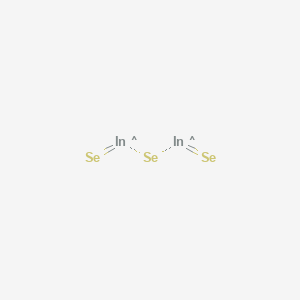

[Se].[Se]=[In].[Se]=[In] |

同义词 |

In2Se3 indium triselenide |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Polymorphs of Indium(III) Selenide (In₂Se₃)

For Researchers, Scientists, and Drug Development Professionals

Indium(III) selenide (B1212193) (In₂Se₃) is a fascinating semiconductor material that has garnered significant attention for its rich polymorphism and unique electronic and optoelectronic properties.[1][2][3] This technical guide provides a comprehensive overview of the crystal structure and polymorphs of In₂Se₃, with a focus on quantitative data, experimental methodologies, and visual representations of key relationships and workflows.

Polymorphism of Indium(III) Selenide

In₂Se₃ exists in several crystalline forms, or polymorphs, each with a distinct atomic arrangement that gives rise to different physical properties.[4] The most commonly studied polymorphs are designated as α, β, γ, δ, and κ.[5][6][7] These phases can be interconverted under specific conditions, such as changes in temperature.[1][8]

The α and β phases are layered structures, composed of quintuple Se-In-Se-In-Se atomic layers held together by weak van der Waals forces.[5][9] This layered nature allows for the exfoliation of two-dimensional (2D) In₂Se₃, which has shown promise in various applications, including electronics and optoelectronics.[1] In contrast, the γ-phase is a non-layered material with a defect wurtzite-type structure.[5][10][11] The δ-phase is a high-temperature polymorph with a currently unknown crystal structure, while the κ-phase has been observed in nanosheets and is thought to be structurally similar to the α-phase.[5][7]

Crystallographic Data of In₂Se₃ Polymorphs

The structural diversity of In₂Se₃ is captured in its crystallographic parameters. The following tables summarize the key quantitative data for the most well-characterized polymorphs.

Table 1: Crystallographic Data for α-In₂Se₃ Polymorphs

| Phase | Polytype | Crystal System | Space Group | Lattice Parameters (Å) | Reference |

| α-In₂Se₃ | 2H | Hexagonal | P6₃mc | a = 4.05, c = 19.75 | [6] |

| α-In₂Se₃ | 3R | Rhombohedral | R3m | a = 4.02377(6), c = 28.7503(6) | [12] |

Table 2: Crystallographic Data for β-In₂Se₃ Polymorphs

| Phase | Polytype | Crystal System | Space Group | Lattice Parameters (Å) | Reference |

| β-In₂Se₃ | - | Rhombohedral | R-3m | a = 4.01, c = 28.7 | [13] |

| β'-In₂Se₃ | - | - | - | a = 3.986, c = 18.856 | [14] |

Table 3: Crystallographic Data for γ-In₂Se₃ Polymorph

| Phase | Crystal System | Space Group | Lattice Parameters (Å) | Reference |

| γ-In₂Se₃ | Hexagonal | P6₁ or P6₅ | a = 7.1286(5), c = 19.381(2) | [10] |

Table 4: Crystallographic Data for other In₂Se₃ Polymorphs

| Phase | Crystal System | Space Group | Lattice Parameters (Å) | Notes | Reference |

| δ-In₂Se₃ | - | - | - | High-temperature phase, stable above 720 °C, structure unknown. | [5] |

| κ-In₂Se₃ | - | - | - | Crystallizes in nanosheets, structure similar to α-phases. | [5][15] |

Phase Transitions and Relationships

The different polymorphs of In₂Se₃ are not static but can transform from one to another under the influence of external stimuli, primarily temperature.[8] Understanding these phase transitions is crucial for controlling the material's properties and for its application in devices such as phase-change memories.[9]

The following diagram illustrates the known phase transition pathways for bulk In₂Se₃.

Experimental Protocols

The synthesis and characterization of specific In₂Se₃ polymorphs require precise control over experimental conditions. This section details common methodologies cited in the literature.

a) Solid-State Synthesis of 3R α-In₂Se₃ [5]

-

Reactants: High-purity indium (In, 99.999%) and selenium (Se, 99.999%) powders.

-

Procedure:

-

The elemental powders are mixed in a stoichiometric ratio (2:3) and sealed in an evacuated quartz ampule.

-

The ampule is heated to 500 °C over 1 hour to initiate the reaction.

-

The temperature is then ramped to 900 °C over 20 hours and held for 20 hours to ensure complete reaction and homogenization.

-

The ampule is rapidly cooled to room temperature to quench the high-temperature phase.

-

b) Chemical Vapor Transport (CVT) for 2H α-In₂Se₃ Single Crystals [5]

-

Starting Material: Polycrystalline In₂Se₃ powder.

-

Transport Agent: Iodine (I₂).

-

Procedure:

-

The In₂Se₃ powder and a small amount of iodine are sealed in an evacuated quartz ampule.

-

The ampule is placed in a two-zone tube furnace, creating a temperature gradient. The source zone (containing the powder) is maintained at a higher temperature (e.g., 800 °C) than the growth zone (e.g., 700 °C).

-

The In₂Se₃ reacts with iodine to form volatile indium iodide species, which transport to the cooler zone.

-

In the growth zone, the reverse reaction occurs, leading to the deposition of single crystals of 2H α-In₂Se₃.

-

a) X-Ray Diffraction (XRD)

-

Purpose: To identify the crystal structure, phase purity, and lattice parameters of the synthesized material.

-

Typical Protocol:

-

A powdered sample is placed on a sample holder.

-

The sample is irradiated with monochromatic X-rays (e.g., Cu Kα radiation, λ = 1.5406 Å).

-

The diffracted X-rays are detected as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern is compared with standard diffraction patterns from crystallographic databases (e.g., ICDD) to identify the phases present. Rietveld refinement can be used for detailed structural analysis.[16]

-

b) Transmission Electron Microscopy (TEM)

-

Purpose: To directly visualize the crystal lattice, identify stacking faults and other defects, and determine the crystal structure of nanoscale regions.

-

Typical Protocol:

-

A thin electron-transparent sample is prepared, often by focused ion beam (FIB) milling or mechanical exfoliation.

-

The sample is placed in the TEM, and a high-energy electron beam is transmitted through it.

-

High-resolution TEM (HRTEM) images can reveal the atomic columns, while selected area electron diffraction (SAED) patterns provide information about the crystal structure and orientation.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis and characterization of In₂Se₃ polymorphs.

References

- 1. Polymorphic phases in 2D In2Se3: fundamental properties, phase transition modulation methodologies and advanced applications - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Polymorphism and Ferroelectricity in this compound: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. juser.fz-juelich.de [juser.fz-juelich.de]

- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 14. flip.lab.westlake.edu.cn [flip.lab.westlake.edu.cn]

- 15. pubs.aip.org [pubs.aip.org]

- 16. researchgate.net [researchgate.net]

Unveiling the Electronic Landscape of Two-Dimensional In₂Se₃: A Technical Guide

An In-depth Exploration of the Electronic Band Structure, Experimental Protocols, and Theoretical Frameworks for the Ferroelectric Semiconductor In₂Se₃

Two-dimensional (2D) Indium Selenide (In₂Se₃) has emerged as a material of significant scientific interest due to its unique combination of ferroelectricity and semiconducting properties at room temperature, even down to a single monolayer. This technical guide provides a comprehensive overview of the electronic band structure of 2D In₂Se₃, targeting researchers, scientists, and professionals in materials science and drug development. We delve into the distinct electronic characteristics of its various phases, present detailed experimental and theoretical methodologies for their investigation, and summarize key quantitative data in accessible formats.

Introduction to the Electronic Properties of 2D In₂Se₃

In₂Se₃ is a III-VI semiconductor that crystallizes in several polymorphic forms, with the α and β' phases being the most studied in their 2D manifestations. These phases exhibit robust in-plane and out-of-plane ferroelectricity, originating from the breaking of inversion symmetry in their crystal structures. This intrinsic polarization is intimately coupled to the material's electronic properties, offering exciting possibilities for novel electronic and optoelectronic devices.

The electronic band structure of a material dictates its electrical and optical properties. For 2D In₂Se₃, understanding the band gap, the nature of the conduction and valence bands, and the effective masses of charge carriers is crucial for its application in transistors, photodetectors, and non-volatile memory devices.

Electronic Band Structure of α-In₂Se₃ and β'-In₂Se₃

The electronic band structure of 2D In₂Se₃ is highly dependent on its crystallographic phase and the number of layers. Both experimental and theoretical studies have revealed significant differences between the α and β' phases.

α-In₂Se₃

The α-phase of In₂Se₃ is characterized by out-of-plane ferroelectric polarization. Theoretical calculations using Density Functional Theory (DFT) and experimental measurements with Angle-Resolved Photoemission Spectroscopy (ARPES) and Electron Energy Loss Spectroscopy (EELS) have provided key insights into its electronic structure.

-

Band Gap: Monolayer α-In₂Se₃ is predicted to have an indirect band gap. DFT calculations with the PBE functional estimate the gap to be around 0.78 eV, while the more accurate HSE06 hybrid functional predicts a larger gap of approximately 1.48 eV[1][2]. Experimental measurements on few-layer α-In₂Se₃ have shown a thickness-dependent band gap, increasing from 1.44 eV for a 48 nm thick flake to 1.64 eV for an 8 nm thick flake, which is consistent with quantum confinement effects[3][4]. Bulk α-In₂Se₃ has a direct band gap of about 1.4 eV[3].

β'-In₂Se₃

The β'-phase of In₂Se₃ exhibits in-plane ferroelectricity. ARPES measurements, supported by DFT calculations, have been instrumental in determining its electronic band structure.

-

Band Gap: ARPES studies on β'-In₂Se₃ have directly measured a minimum indirect band gap of approximately 0.99 eV and a direct band gap of 1.53 eV[5][6]. These experimental findings are in good agreement with hybrid DFT calculations[5].

-

Effective Mass: The charge carriers in β'-In₂Se₃ show anisotropic effective masses. Along the Γ-M direction, the electron effective mass is approximately 0.33 m₀, while along the K-M direction, it is about 0.21 m₀, where m₀ is the free electron mass[5][7]. These relatively small effective masses suggest the potential for high carrier mobility.

The following table summarizes the key electronic parameters for both α and β' phases of 2D In₂Se₃.

| Phase | Thickness | Method | Band Gap Type | Band Gap (eV) | Conduction Band Minimum (CBM) | Valence Band Maximum (VBM) | Electron Effective Mass (m₀) |

| α-In₂Se₃ | Monolayer | DFT (PBE) | Indirect | 0.78[1][2] | - | - | - |

| Monolayer | DFT (HSE06) | Indirect | 1.48[1][2] | - | - | - | |

| 8 nm | EELS | Direct | 1.64[3][4] | - | - | - | |

| 48 nm | EELS | Direct | 1.44[3][4] | - | - | - | |

| Bulk | Experimental | Direct | ~1.4[3] | Γ | Γ | - | |

| β'-In₂Se₃ | Multilayer | ARPES | Indirect | 0.99 ± 0.10[5][6] | M | Γ | - |

| Multilayer | ARPES | Direct | 1.53 ± 0.10[5][6] | M | M | - | |

| Multilayer | ARPES | - | - | - | - | 0.33 (Γ-M), 0.21 (K-M)[5][7] |

Experimental Protocols

The determination of the electronic band structure of 2D In₂Se₃ relies on a combination of sophisticated experimental techniques for sample preparation and characterization.

Sample Preparation

High-quality, atomically thin crystals are a prerequisite for accurate electronic structure measurements.

-

Mechanical Exfoliation: This technique involves using an adhesive tape to peel off thin layers from a bulk In₂Se₃ crystal. The exfoliated flakes are then transferred onto a suitable substrate, such as SiO₂/Si. This method is effective for obtaining high-quality, pristine flakes for fundamental studies[8].

-

Molecular Beam Epitaxy (MBE): MBE allows for the growth of large-area, high-quality, and thickness-controlled thin films of In₂Se₃ on various substrates like bilayer graphene[9]. The growth temperature and the Se/In flux ratio are critical parameters for controlling the phase of the grown film[1][7].

Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful technique that directly probes the momentum-resolved electronic band structure of crystalline solids.

-

Principle: A monochromatic beam of photons (typically in the UV or soft X-ray range) is directed onto the sample, causing the emission of photoelectrons. By measuring the kinetic energy and emission angle of these photoelectrons, one can reconstruct the energy-momentum dispersion relation, which is a direct map of the occupied electronic states.

-

Experimental Setup:

-

Light Source: Synchrotron radiation sources are often used to provide a high-flux, tunable, and polarized photon beam. Laboratory-based systems may use gas discharge lamps (e.g., He Iα at 21.2 eV) or high-harmonic generation lasers.

-

Sample Environment: Measurements are performed in an ultra-high vacuum (UHV) chamber (pressure < 10⁻¹⁰ Torr) to maintain a clean sample surface. The sample is mounted on a multi-axis manipulator for precise control of its orientation and temperature.

-

Electron Analyzer: A hemispherical electron energy analyzer is used to measure the kinetic energy and emission angle of the photoelectrons with high resolution.

-

-

Protocol for 2D In₂Se₃:

-

Prepare a clean surface of the In₂Se₃ sample, either by in-situ cleaving of a bulk crystal or by growing a thin film in the UHV system.

-

Cool the sample to a low temperature (e.g., < 20 K) to reduce thermal broadening of the spectral features.

-

Illuminate the sample with a focused beam of photons of a specific energy.

-

Collect the photoemitted electrons using the hemispherical analyzer at various emission angles.

-

By scanning the analyzer's energy and angle settings, a 2D map of photoemission intensity as a function of kinetic energy and momentum is generated, which directly represents the electronic band structure.

-

Electron Energy Loss Spectroscopy (EELS)

EELS is a technique used in conjunction with a transmission electron microscope (TEM) to probe electronic excitations, including the band gap.

-

Principle: A high-energy beam of electrons is passed through a thin sample. The energy lost by the electrons due to inelastic scattering with the sample's electrons provides information about the electronic structure. The onset of the low-loss EELS spectrum corresponds to the band gap energy.

-

Experimental Setup:

-

Microscope: A scanning transmission electron microscope (STEM) equipped with an electron energy loss spectrometer.

-

Sample: The In₂Se₃ sample must be electron-transparent, typically less than 100 nm thick.

-

-

Protocol for 2D In₂Se₃:

-

Prepare a thin lamella of the In₂Se₃ flake using focused ion beam (FIB) or transfer an exfoliated flake onto a TEM grid.

-

Acquire a low-loss EELS spectrum from a region of interest on the sample.

-

The band gap is determined by fitting the onset of the plasmon peak in the EELS spectrum.

-

Theoretical Modeling: Density Functional Theory (DFT)

First-principles calculations based on DFT are a crucial tool for understanding and predicting the electronic properties of materials like 2D In₂Se₃.

-

Principle: DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It maps the complex many-electron problem onto a simpler problem of non-interacting electrons moving in an effective potential.

-

Computational Details:

-

Software Packages: Widely used software packages for DFT calculations include the Vienna Ab initio Simulation Package (VASP)[6][10][11] and Quantum ESPRESSO[12][13][14].

-

Functionals: The choice of the exchange-correlation functional is critical. The Perdew-Burke-Ernzerhof (PBE) functional within the generalized gradient approximation (GGA) is a common starting point, but it tends to underestimate band gaps[15]. Hybrid functionals like Heyd-Scuseria-Ernzerhof (HSE06) often provide more accurate band gap predictions for semiconductors[1][15].

-

Pseudopotentials: The interaction between the core and valence electrons is described by pseudopotentials. Projector-augmented wave (PAW) pseudopotentials are commonly used.

-

Calculation Workflow:

-

Geometry Optimization: The atomic positions and lattice vectors of the In₂Se₃ crystal structure are relaxed until the forces on the atoms are minimized.

-

Self-Consistent Field (SCF) Calculation: The ground-state electron density and potential are calculated self-consistently. A dense k-point mesh (e.g., 12x12x1 for a monolayer) is used to sample the Brillouin zone[15].

-

Band Structure Calculation: A non-self-consistent calculation is performed along high-symmetry paths in the Brillouin zone to obtain the electronic band structure.

-

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of the electronic band structure of 2D In₂Se₃.

Conclusion and Outlook

The electronic band structure of two-dimensional In₂Se₃ is a rich and fascinating area of study, with significant variations observed between its different ferroelectric phases. The interplay between its crystal structure, ferroelectric polarization, and electronic properties makes it a promising material for next-generation electronic and optoelectronic devices. This guide has provided a comprehensive overview of the current understanding of the electronic band structure of α- and β'-In₂Se₃, along with the key experimental and theoretical methods used for its investigation.

Future research will likely focus on further refining the understanding of the electronic properties of different In₂Se₃ polymorphs, exploring the effects of strain, doping, and heterostructuring on the band structure, and leveraging these properties to design and fabricate novel functional devices. The continued development of advanced characterization techniques and theoretical models will be crucial in unlocking the full potential of this intriguing two-dimensional material.

References

- 1. Molecular beam epitaxy synthesis of In2Se3 films | Semantic Scholar [semanticscholar.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Bandstructure Calculation • Quantum Espresso Tutorial [pranabdas.github.io]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. VASP [cmp.univie.ac.at]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Angle-resolved photoemission spectroscopy for the study of two-dimensional materials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hpc.hku.hk [hpc.hku.hk]

- 11. Vienna Ab initio Simulation Package - Wikipedia [en.wikipedia.org]

- 12. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 13. blog.levilentz.com [blog.levilentz.com]

- 14. 3.3 Electronic structure calculations [quantum-espresso.org]

- 15. pubs.aip.org [pubs.aip.org]

Synthesis of Indium(III) Selenide Nanoparticles: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Indium(III) selenide (B1212193) (In2Se3) nanoparticles are emerging as materials of significant interest across various scientific disciplines, including optoelectronics, catalysis, and notably, the biomedical field. Their unique size-dependent properties make them promising candidates for applications in bioimaging, drug delivery, and photothermal therapy. This technical guide provides a comprehensive overview of the core methodologies for the synthesis of In2Se3 nanoparticles, focusing on hot-injection, solvothermal, and microwave-assisted techniques. Detailed experimental protocols, comparative data, and mechanistic insights are presented to enable researchers to effectively produce and tailor these nanomaterials for their specific applications.

Overview of Synthesis Methods

The synthesis of Indium(III) selenide nanoparticles primarily revolves around "bottom-up" approaches, where molecular precursors react in a controlled environment to form nanoscale crystals. The choice of synthesis method significantly influences the size, shape, crystallinity, and surface chemistry of the resulting nanoparticles, thereby dictating their physicochemical properties and suitability for various applications. This guide will focus on three prevalent colloidal synthesis techniques: hot-injection, solvothermal, and microwave-assisted synthesis.

Data Presentation: Comparative Analysis of Synthesis Parameters

The following tables summarize quantitative data from various studies on the synthesis of In2Se3 nanoparticles, offering a comparative overview of how different experimental parameters influence the final product.

Table 1: Hot-Injection Synthesis of In2Se3 Nanoparticles

| Indium Precursor | Selenium Precursor | Solvent | Capping Ligand | Injection Temp. (°C) | Growth Temp. (°C) | Reaction Time | Resulting Size/Morphology | Reference |

| Indium Acetate | Selenium Powder | 1-Octadecene (ODE) | Oleic Acid (OA), Oleylamine (OLA) | 250 | 220-240 | 5-30 min | 5-15 nm quantum dots | [1] |

| Indium Chloride | Diphenyl Diselenide | 1-Octadecene (ODE) | Oleylamine (OLA) | 240 | 240 | 10-60 min | Nanocubes and nanoflakes | |

| Indium Myristate | Trioctylphosphine Selenide (TOPSe) | 1-Octadecene (ODE) | Myristic Acid, Trioctylphosphine (TOP) | 270 | 250 | 1-10 min | 4-8 nm quantum dots |

Table 2: Solvothermal/Hydrothermal Synthesis of In2Se3 Nanoparticles

| Indium Precursor | Selenium Precursor | Solvent | Temperature (°C) | Reaction Time (h) | Resulting Morphology | Reference |

| Indium Chloride | Selenium Powder | Ethylenediamine | 180 | 12-48 | Nanorods | |

| Indium Nitrate | Sodium Selenite | Water/Ethanol (B145695) | 160 | 24 | Nanoflowers | |

| Indium Acetylacetonate | Selenium Urea | Diethylene Glycol (DEG) | 200 | 12 | Nanosheets | [2] |

Table 3: Microwave-Assisted Synthesis of In2Se3 Nanoparticles

| Indium Precursor | Selenium Precursor | Solvent | Power (W) | Temperature (°C) | Reaction Time (min) | Resulting Size/Morphology | Reference |

| Indium Chloride | Selenium Powder | Ethylene Glycol | 400 | 190 | 5-20 | ~10-20 nm nanoparticles | [3] |

| Indium Acetate | Selenium-Oleylamine Complex | Oleylamine | 500 | 220 | 10 | 8 nm quantum dots | |

| Tris(4,6-dimethyl-2-pyrimidylselenolato)indium(III) | Single-Source Precursor | Benzyl ether | 300 | 180 | 15 | Hexagonal nanostructures | [4] |

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of In2Se3 nanoparticles using the three discussed techniques.

Hot-Injection Synthesis

The hot-injection method is a widely used technique for producing monodisperse nanoparticles. It relies on the rapid injection of precursors into a hot solvent, leading to a burst of nucleation followed by controlled growth.[5]

Protocol for Hot-Injection Synthesis of In2Se3 Quantum Dots: [1]

-

Preparation of Indium Precursor Solution:

-

In a three-neck flask, combine Indium Acetate (e.g., 0.4 mmol), Oleic Acid (e.g., 2 mmol), and 1-Octadecene (e.g., 10 mL).

-

Heat the mixture to 120 °C under vacuum for 1 hour to remove water and oxygen.

-

Switch to an inert atmosphere (e.g., Argon or Nitrogen) and raise the temperature to 250 °C.

-

-

Preparation of Selenium Precursor Solution:

-

In a separate vial under an inert atmosphere, dissolve Selenium powder (e.g., 0.8 mmol) in 1-Octadecene (e.g., 2 mL) with Oleylamine (e.g., 1 mL) by heating to 150 °C until a clear solution is formed. Allow the solution to cool to room temperature.

-

-

Injection and Growth:

-

Rapidly inject the selenium precursor solution into the hot indium precursor solution at 250 °C.

-

Immediately reduce the temperature to a growth temperature of 220-240 °C.

-

Allow the reaction to proceed for 5-30 minutes, during which nanoparticle growth occurs. The size of the quantum dots can be tuned by varying the growth time.

-

-

Purification:

-

Quench the reaction by rapidly cooling the flask in a water bath.

-

Add excess ethanol or acetone (B3395972) to precipitate the nanoparticles.

-

Centrifuge the mixture and discard the supernatant.

-

Redisperse the nanoparticle pellet in a nonpolar solvent like toluene (B28343) or hexane.

-

Repeat the precipitation and redispersion steps at least two more times to remove unreacted precursors and ligands.

-

Finally, disperse the purified In2Se3 quantum dots in the desired solvent for storage and characterization.

-

Solvothermal/Hydrothermal Synthesis

Solvothermal and hydrothermal methods involve chemical reactions in a sealed vessel (autoclave) at temperatures above the boiling point of the solvent. The high pressure and temperature facilitate the dissolution of precursors and the crystallization of nanoparticles.

Protocol for Solvothermal Synthesis of In2Se3 Nanostructures: [2]

-

Precursor Preparation:

-

In a Teflon-lined stainless-steel autoclave, add Indium Acetylacetonate (e.g., 1 mmol) and Selenium Urea (e.g., 1.5 mmol).

-

Add the solvent, such as Diethylene Glycol (e.g., 20 mL).

-

-

Reaction:

-

Seal the autoclave and place it in an oven.

-

Heat the autoclave to 200 °C and maintain this temperature for 12 hours.

-

-

Purification:

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the product with deionized water and ethanol several times to remove any residual reactants and byproducts.

-

Dry the final product in a vacuum oven at 60 °C for several hours.

-

Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture.[6] This method often leads to shorter reaction times, higher yields, and improved control over nanoparticle morphology.[7]

Protocol for Microwave-Assisted Synthesis of In2Se3 Nanoparticles: [3]

-

Precursor Preparation:

-

In a microwave-safe reaction vessel, dissolve Indium Chloride (e.g., 1 mmol) and Selenium powder (e.g., 1.5 mmol) in Ethylene Glycol (e.g., 20 mL).

-

If necessary, use a capping agent like Polyvinylpyrrolidone (PVP) to control particle size and prevent aggregation.

-

-

Microwave Irradiation:

-

Place the vessel in a microwave reactor.

-

Set the microwave power (e.g., 400 W) and ramp the temperature to 190 °C.

-

Hold the reaction at this temperature for 5-20 minutes. Reaction time can be varied to control nanoparticle size.

-

-

Purification:

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Precipitate the nanoparticles by adding acetone.

-

Collect the product by centrifugation.

-

Wash the nanoparticles with ethanol and deionized water multiple times.

-

Dry the purified In2Se3 nanoparticles under vacuum.

-

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the synthesis of this compound nanoparticles.

Conclusion

The synthesis of this compound nanoparticles can be achieved through various robust methods, each offering distinct advantages in controlling the final product's characteristics. The hot-injection technique excels in producing highly monodisperse quantum dots, while solvothermal methods are effective for generating a variety of nanostructures, including rods and flowers. Microwave-assisted synthesis provides a rapid and energy-efficient route to nanoparticle production. By carefully selecting the synthesis strategy and tuning the reaction parameters as outlined in this guide, researchers can effectively produce high-quality In2Se3 nanoparticles tailored for advanced applications in drug development, bioimaging, and beyond. Further research into the surface functionalization of these nanoparticles will be crucial for enhancing their biocompatibility and targeting specificity in biological systems.

References

- 1. Solution-phase synthesis of γ-In2Se3 nanoparticles for highly efficient photocatalytic hydrogen generation under simulated sunlight irradiation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Molecular precursor mediated selective synthesis of phase pure cubic InSe and hexagonal In2Se3 nanostructures: new anode materials for Li-ion batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. set-science.com [set-science.com]

- 6. Microwave synthesis to change nanoparticles material properties | Anton Paar Wiki [wiki.anton-paar.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Optical Properties of Indium(III) Selenide (In₂Se₃) Thin Films

For Researchers, Scientists, and Drug Development Professionals

Indium(III) selenide (B1212193) (In₂Se₃) has emerged as a compelling semiconductor material due to its versatile electronic and optical properties, making it a subject of intense research for applications in photovoltaics, optoelectronics, and phase-change memory devices.[1] This technical guide provides a comprehensive overview of the optical characteristics of In₂Se₃ thin films, with a focus on experimental methodologies, data presentation, and the logical relationships governing its properties.

Core Optical Properties of In₂Se₃ Thin Films

Indium selenide is a polymorphic material, existing in several crystal phases (α, β, γ, δ, and κ), each exhibiting distinct optical and electrical characteristics.[1][2] The optical properties of In₂Se₃ thin films are intricately linked to their crystal structure, stoichiometry, and thickness. Key optical parameters include the band gap energy (Eg), absorption coefficient (α), refractive index (n), and extinction coefficient (k).

The different phases of In₂Se₃ possess varying band gaps. For instance, γ-In₂Se₃ is known to have a wider band gap of approximately 1.8 eV, making it suitable as a window layer in solar cells, while the β-phase has a band gap of around 1.55 eV, which is advantageous for use as an absorber layer.[3][4] The α-phase, which is stable at room temperature, also exhibits a direct band gap.[4] The ability to tune the band gap through the control of the material's phase and thickness is a significant advantage for device engineering.[5][6]

The optical band gap of In₂Se₃ thin films is also notably dependent on the film's thickness, a phenomenon attributed to quantum confinement effects.[7] As the film thickness decreases, the band gap has been observed to increase. For example, the band gap of α-In₂Se₃ has been shown to increase from 1.44 eV in a 48 nm thick film to 1.64 eV in an 8 nm thick film.[7][8]

Tabulated Optical Properties

The following tables summarize the key optical parameters of In₂Se₃ thin films as reported in the literature, categorized by the material's phase and the deposition/processing conditions.

Table 1: Optical Band Gap of In₂Se₃ Thin Films for Different Phases and Conditions

| Crystal Phase | Deposition Method | Thickness | Annealing Temperature (°C) | Band Gap (eV) | Transition Type |

| γ-In₂Se₃ | Thermal Evaporation | - | 250 | 1.94 | Direct |

| As-prepared (α and γ phases) | Thermal Evaporation | - | As-deposited | 2.04 | Direct |

| γ-In₂Se₃ | RF Magnetron Sputtering | - | - | 1.96 | - |

| α-In₂Se₃ | - | 48 nm | - | 1.44 | - |

| α-In₂Se₃ | - | 8 nm | - | 1.64 | - |

| γ-In₂Se₃ | - | Bulk | - | ~1.8 | Direct |

| β-In₂Se₃ | Mechanical Alloying | - | - | 1.23 | - |

| γ-In₂Se₃ | - | - | 723 K | 2.09 | - |

| As-deposited | Chemical Bath Deposition & Vacuum Evaporation | - | 373 K | 1.84 | - |

Data sourced from multiple studies to illustrate the range of reported values.[5][7][9][10][11][12]

Table 2: Refractive Index and Extinction Coefficient of In₂Se₃

| Wavelength (µm) | Refractive Index (n) | Extinction Coefficient (k) |

| 0.4 | 3.2 | 0.8 |

| 0.6 | 3.4 | 0.3 |

| 0.8 | 3.2 | 0.1 |

| 1.0 | 3.1 | 0.05 |

Representative data for multilayer In₂Se₃ crystals at room temperature.[9]

Experimental Protocols

The synthesis and characterization of In₂Se₃ thin films involve a variety of sophisticated techniques. The choice of deposition method and the precise control of process parameters are critical in determining the final properties of the film.

Thin Film Deposition

Several methods are employed for the deposition of In₂Se₃ thin films, including thermal evaporation, sputtering, physical vapor deposition (PVD), and molecular beam epitaxy (MBE).[13][14][15][16][17]

Thermal Evaporation: A Step-by-Step Protocol

-

Substrate Preparation: Begin with thoroughly cleaned substrates, such as glass or quartz.[18] A standard cleaning procedure involves sequential ultrasonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen gas.

-

Source Material: Use high-purity (e.g., 99.99%) Indium Selenide powder or chunks.[4]

-

Vacuum Chamber Setup: Place the source material in a suitable crucible (e.g., molybdenum boat) within a high-vacuum chamber.[4] Mount the cleaned substrates onto a holder positioned above the source.

-

Pumping Down: Evacuate the chamber to a base pressure typically in the range of 10⁻⁵ to 10⁻⁶ Torr to minimize impurities in the deposited film.

-

Deposition: Heat the crucible resistively to evaporate the In₂Se₃.[19] The vaporized material travels through the vacuum and condenses on the cooler substrate, forming a thin film. The substrate can be heated to a specific temperature during deposition to influence the film's crystallinity and phase.

-

Annealing (Optional): Post-deposition annealing in a controlled atmosphere (e.g., nitrogen or argon) can be performed to improve the crystallinity and control the phase of the film.[7]

RF Magnetron Sputtering: A Step-by-Step Protocol

-

Target and Substrate Preparation: A high-purity In₂Se₃ target is mounted in the sputtering system. Substrates are cleaned as described for thermal evaporation.

-

Chamber Evacuation: The sputtering chamber is pumped down to a high vacuum.

-

Gas Introduction: A sputtering gas, typically Argon (Ar), is introduced into the chamber, and the pressure is maintained at a specific level (e.g., a few mTorr).

-

Sputtering Process: An RF power supply is used to generate a plasma from the Ar gas. The Ar ions are accelerated towards the In₂Se₃ target, causing atoms to be ejected. These sputtered atoms then deposit onto the substrate, forming the thin film.

-

Deposition Parameters: Key parameters that influence the film properties include RF power, sputtering pressure, substrate temperature, and deposition time.

Optical Characterization

UV-Vis-NIR Spectroscopy: A Step-by-Step Protocol

-

Instrumentation: A dual-beam UV-Vis-NIR spectrophotometer is typically used, covering a wavelength range from the ultraviolet to the near-infrared (e.g., 200-2500 nm).[4][20]

-

Sample Preparation: The In₂Se₃ thin film deposited on a transparent substrate (e.g., quartz) is placed in the sample beam path of the spectrophotometer.[18] A blank substrate of the same material is placed in the reference beam path to subtract the absorption and reflection losses from the substrate.

-

Data Acquisition: The transmittance (T) and reflectance (R) spectra of the thin film are recorded over the desired wavelength range.

-

Calculation of Optical Constants:

-

The absorption coefficient (α) can be calculated from the absorbance (A) and the film thickness (d) using the formula: α = 2.303 * A / d.[21]

-

The optical band gap (Eg) is determined using a Tauc plot, where (αhν)n is plotted against the photon energy (hν).[22] The value of 'n' depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap).[21] The band gap is obtained by extrapolating the linear portion of the plot to the energy axis.[22]

-

The refractive index (n) and extinction coefficient (k) can be calculated from the transmittance and reflectance data using various models and software based on the Fresnel equations.[5][8]

-

Photoluminescence (PL) Spectroscopy: A Step-by-Step Protocol

-

Excitation Source: A laser with a photon energy greater than the band gap of the In₂Se₃ is used as the excitation source.

-

Sample Illumination: The laser beam is focused onto the surface of the In₂Se₃ thin film.

-

Signal Collection: The light emitted from the sample (photoluminescence) is collected by a lens and directed into a spectrometer.

-

Spectral Analysis: The spectrometer disperses the emitted light, and a detector records the intensity as a function of wavelength. The resulting PL spectrum provides information about the band gap and the presence of defect states within the material. The main emission peak is typically associated with the band-to-band recombination, giving a direct measure of the band gap energy.[13][23]

Visualizing Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflow for thin film characterization and the logical relationships between synthesis parameters and the resulting optical properties of In₂Se₃ thin films.

References

- 1. researchgate.net [researchgate.net]

- 2. chalcogen.ro [chalcogen.ro]

- 3. Extracting film thickness and optical constants from spectrophotometric data by evolutionary optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oam-rc.inoe.ro [oam-rc.inoe.ro]

- 5. Determination of Optical Constants from Reflectance or Transmittance Measurements on Bulk Crystals or Thin Films [opg.optica.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Annealing Effect on the Structural and Optical Properties of In2S3 Thin Films -Proceedings of the Korean Vacuum Society Conference | Korea Science [koreascience.kr]

- 8. The optical constants of thin films calculated from reflectance and transmittance measurements | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 9. refractiveindex.info [refractiveindex.info]

- 10. UV-vis-NIR reflectance spectroscopy | ILLUMINATED [fitzmuseum.cam.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Photoluminescence Features of Few-Layer Hexagonal 𝛼-In2Se3 [arxiv.org]

- 14. [1806.01251] Large Disparity Between Optical and Fundamental Band Gaps in Layered In2Se3 [arxiv.org]

- 15. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. ossila.com [ossila.com]

- 19. m.youtube.com [m.youtube.com]

- 20. scribd.com [scribd.com]

- 21. m.youtube.com [m.youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. Photoluminescence features of few-layer hexagonal α-In2Se3 - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Indium-Selenium Phase Diagram

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the indium-selenium (In-Se) binary system, a critical material system with significant applications in electronics and photovoltaics. This document details the stable and metastable phases, invariant reactions, and crystal structures within the In-Se system, supported by experimental and thermodynamically assessed data.

Introduction to the Indium-Selenium System

The indium-selenium system is characterized by a variety of stable and metastable intermediate phases, making it a subject of extensive research.[1] The complexity of its phase diagram, with numerous compounds and polymorphic transformations, presents both challenges and opportunities for materials design and application.[2] Understanding the precise phase relationships is crucial for controlling the synthesis and properties of indium selenide (B1212193) materials for use in devices such as solar cells and phase-change memories.

Phases and Crystal Structures

The In-Se system comprises several stable stoichiometric compounds. The crystal structures of these phases have been determined through various experimental techniques, primarily X-ray diffraction (XRD).[3]

Table 1: Crystal Structure Data for Phases in the Indium-Selenium System [3]

| Phase | Composition (at.% Se) | Pearson Symbol | Space Group | Strukturbericht Designation | Prototype |

| (In) | 0 | tI2 | I4/mmm | A6 | In |

| In4Se3 | 42.9 | oP28 | Pnnm | - | In4Se3 |

| InSe | 50.0 | hP8 | P63/mmc | C37 | GaS |

| In6Se7 | 53.8 | mP26 | P21/m | - | In6Se7 |

| In2Se3 | 60.0 | hP15 | P-3m1 | C33 | In2Se3 |

Furthermore, several of these compounds exhibit polymorphism, existing in different crystal structures depending on temperature and pressure. For instance, In2Se3 is known to have multiple polymorphs, including α, β, γ, δ, and κ phases.[1][4] The α and β phases typically have a layered structure, while the γ phase possesses a defect wurtzite structure.[4] Similarly, InSe can exist in β, ε, and γ forms.[2]

Invariant Reactions in the In-Se System

The phase transformations in the In-Se system are governed by a series of invariant reactions, including eutectic, peritectic, and monotectic transformations. These have been determined through experimental methods like Differential Thermal Analysis (DTA) and have been further refined by thermodynamic assessments.[3]

Table 2: Invariant Reactions in the Indium-Selenium System

| Reaction | Temperature (°C) | Composition (at.% Se) | Reaction Type |

| L ↔ (In) + In4Se3 | 156.4 | 0.2 | Eutectic |

| L + InSe ↔ In4Se3 | 521 | 48.0 | Peritectic |

| L ↔ InSe + In6Se7 | 616 | 51.5 | Eutectic |

| L ↔ In6Se7 + α-In2Se3 | 652 | 55.5 | Eutectic |

| L1 ↔ L2 + α-In2Se3 | 870 | ~60 | Monotectic |

| L ↔ α-In2Se3 + (Se) | 220 | 99.9 | Eutectic |

Experimental Determination of the Phase Diagram

The determination of the In-Se phase diagram relies on a combination of experimental techniques to identify phase transitions and characterize the crystal structures of the resulting phases.

Differential Thermal Analysis (DTA)

Methodology:

DTA is a primary tool for determining the temperatures of phase transitions. In a typical experiment, a small sample of an In-Se alloy of a specific composition and a thermally inert reference material are heated and cooled at a controlled rate. The temperature difference between the sample and the reference is monitored. Endothermic or exothermic events, such as melting, solidification, or solid-state phase transformations, are detected as deviations from the baseline of the DTA signal.

-

Sample Preparation: High-purity indium and selenium are weighed and sealed in an evacuated quartz ampoule. The ampoule is heated to a temperature above the liquidus to ensure homogenization and then slowly cooled.

-

Apparatus: A differential thermal analyzer equipped with a furnace capable of reaching at least 1000°C is used. Samples are placed in crucibles made of a non-reactive material like alumina (B75360) or graphite.

-

Procedure: The samples are heated and cooled at a constant rate, typically in the range of 1-10 K/min, under an inert atmosphere (e.g., argon) to prevent oxidation. The onset temperatures of the observed thermal events are used to construct the phase diagram.

X-ray Diffraction (XRD)

Methodology:

XRD is used to identify the crystal structure of the different phases present in the In-Se alloys at various temperatures.

-

Sample Preparation: Samples are prepared by annealing the In-Se alloys at specific temperatures for a prolonged period to achieve equilibrium, followed by quenching to room temperature to retain the high-temperature phases. The quenched samples are then ground into a fine powder.

-

Apparatus: A powder X-ray diffractometer with a Cu Kα radiation source is commonly used.

-

Procedure: The powdered sample is mounted on a sample holder, and the X-ray diffraction pattern is recorded over a specific 2θ range. The resulting diffraction pattern, a plot of intensity versus 2θ, is then compared with standard diffraction patterns from databases like the Powder Diffraction File (PDF) to identify the phases present.

Microscopy

Methodology:

Optical and scanning electron microscopy (SEM) are employed to visualize the microstructure of the alloys, providing information on the number of phases present, their morphology, and their distribution.

-

Sample Preparation: The solidified alloy samples are sectioned, mounted in a resin, and then ground and polished to a mirror-like finish. For some phases, chemical etching may be required to reveal the grain boundaries and distinguish between different phases.

-

Apparatus: A metallurgical microscope for optical microscopy and a scanning electron microscope, often equipped with an energy-dispersive X-ray spectroscopy (EDS) detector for compositional analysis, are used.

-

Procedure: The prepared samples are examined under the microscope. The different phases can be distinguished by their contrast, shape, and size. EDS analysis can provide the elemental composition of each phase, which is crucial for identifying the phases and determining their stoichiometry.

Visualizing the In-Se Phase Relationships

The relationships between the different solid and liquid phases in the indium-selenium system as a function of temperature and composition can be represented in a phase diagram. The following diagram illustrates the key phases and their stability regions.

Caption: A simplified schematic of the In-Se phase diagram.

Conclusion

The indium-selenium phase diagram is a complex system featuring multiple stable compounds and invariant reactions. A thorough understanding of this phase diagram, achieved through experimental techniques like DTA, XRD, and microscopy, is essential for the controlled synthesis of indium selenide materials with desired properties for various technological applications. The data presented in this guide, compiled from key research, provides a foundational understanding for researchers and professionals working with this important material system.

References

- 1. Stress-induced phase-alteration in solution processed indium selenide thin films during annealing - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01403J [pubs.rsc.org]

- 2. Frontiers | Controlled Growth of Indium Selenides by High-Pressure and High-Temperature Method [frontiersin.org]

- 3. In-Se (indium-selenium) - ProQuest [proquest.com]

- 4. Indium(III) selenide - Wikipedia [en.wikipedia.org]

Unveiling the Properties of Indium(III) Selenide: A Theoretical Perspective

An In-depth Technical Guide for Researchers and Scientists

Indium(III) selenide (B1212193) (In₂Se₃) has emerged as a material of significant scientific interest due to its rich polymorphism and diverse, tunable properties. Theoretical studies, primarily employing first-principles calculations based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic, optical, thermoelectric, and structural characteristics of its various phases. This guide provides a comprehensive overview of the theoretical understanding of In₂Se₃, presenting key quantitative data, detailing computational methodologies, and visualizing fundamental concepts.

Structural Polymorphism and Stability

In₂Se₃ is known to exist in several crystalline phases, with the most commonly studied being the α, β, and γ polymorphs. Theoretical calculations have been crucial in determining their structural parameters and relative stabilities.

The α-phase is a layered structure, and its 2H form belongs to the P6₃mc space group. The β-phase also possesses a layered hexagonal structure, while the γ-phase adopts a defective wurtzite structure. First-principles calculations have provided precise lattice parameters for these phases, which are essential for understanding their physical properties.

Table 1: Theoretical Lattice Parameters of In₂Se₃ Polymorphs

| Phase | Space Group | a (Å) | c (Å) | Source |

| α-In₂Se₃ (2H) | P6₃mc | 4.05 | 19.75 | Theoretical Calculation |

| γ-In₂Se₃ | P6₁ | 7.1286 | 19.381 | Theoretical Calculation[1] |

Note: Theoretical lattice parameters can vary slightly depending on the computational method and parameters used.

Electronic and Optical Properties

The electronic band structure of In₂Se₃ is a key determinant of its optical and transport properties. Theoretical studies have revealed that the band gap of In₂Se₃ is highly dependent on its phase and dimensionality. Different computational methods, such as the Perdew-Burke-Ernzerhof (PBE) functional, the Heyd-Scuseria-Ernzerhof (HSE06) hybrid functional, and the GW approximation, have been employed to accurately predict the band gap.

Table 2: Calculated Band Gaps of In₂Se₃ Polymorphs using Different Functionals

| Phase | Method | Band Gap (eV) | Type | Source |

| Monolayer α-In₂Se₃ | PBE | 0.88 | Indirect | [2] |

| Monolayer α-In₂Se₃ | HSE06 | 1.80 | Indirect | [2] |

| Monolayer α-In₂Se₃ | GW | 1.92 | - | [2] |

| Bulk α-In₂Se₃ | - | 1.4 | - | [3] |

| β'-In₂Se₃ | DFT (Hybrid) | 0.97 | Indirect | [4] |

| β'-In₂Se₃ | DFT (Hybrid) | 1.46 | Direct | [4] |

The effective mass of charge carriers (electrons and holes) is another critical parameter influencing the transport properties. Theoretical calculations provide valuable estimates for these masses.

Table 3: Calculated Effective Masses of Charge Carriers in In₂Se₃

| Phase | Carrier | Effective Mass (m₀) | Source |

| In₂Se₃ | Hole | 2.45 | [5] |

| In₂Se₃ | Electron | 0.632 | [5] |

| γ-In₂Se₃ | Electron | 0.25 | [6] |

| γ-In₂Se₃ | Hole | 1.11 | [6] |

| β'-In₂Se₃ (along KM) | Electron | 0.21 | [4] |

| β'-In₂Se₃ (along ΓM) | Electron | 0.33 | [4] |

Thermoelectric Properties

Theoretical investigations have highlighted the potential of In₂Se₃, particularly in its monolayer form, for thermoelectric applications. The thermoelectric figure of merit, ZT, which quantifies the efficiency of a thermoelectric material, has been calculated from first principles.

Table 4: Theoretical Thermoelectric Properties of Monolayer α-In₂Se₃ at Room Temperature

| Property | Value | Unit | Source |

| Power Factor (PF) | 0.02 | W/mK² | [7][8] |

| Figure of Merit (ZT) | 2.18 | - | [7][8] |

These promising theoretical results suggest that monolayer α-In₂Se₃ exhibits a high power factor and a notable ZT value at room temperature, primarily attributed to its unique electronic band structure and low lattice thermal conductivity.[7]

Computational Methodologies

The theoretical understanding of In₂Se₃ properties is predominantly built upon first-principles calculations within the framework of Density Functional Theory (DFT).

Ground State and Structural Optimization

A typical theoretical study begins with the optimization of the crystal structure to find the minimum energy configuration. This is achieved using software packages like the Vienna Ab initio Simulation Package (VASP).

Key Parameters for Structural Optimization:

-

Exchange-Correlation Functional: Perdew-Burke-Ernzerhof (PBE) is commonly used for initial relaxation.[9]

-

Plane-Wave Cutoff Energy: A high cutoff energy, typically around 500 eV, is employed to ensure the convergence of the total energy.[9]

-

k-point Mesh: A sufficiently dense Monkhorst-Pack k-point mesh is used for Brillouin zone integration. For a monolayer, a mesh like 21x21x1 might be used for geometry optimization.[9]

-

Convergence Criteria: Strict convergence criteria for energy (e.g., 10⁻⁸ eV) and forces (e.g., 10⁻⁴ eV/Å) are applied to obtain an accurate ground state structure.[9]

-

Van der Waals Corrections: To accurately describe the layered nature of In₂Se₃, van der Waals corrections (e.g., DFT-D3) are often included.

Electronic Structure and Property Calculations

Once the structure is optimized, the electronic band structure, density of states, and other properties are calculated. To obtain more accurate band gaps, more sophisticated methods beyond standard DFT are often employed.

-

Hybrid Functionals (HSE06): These functionals mix a portion of exact Hartree-Fock exchange with the DFT exchange, generally leading to more accurate band gap predictions compared to standard functionals like PBE.[2]

-

GW Approximation: For even more accurate quasiparticle band structures and optical properties, many-body perturbation theory within the GW approximation is utilized.

Thermoelectric Property Calculations

The calculation of thermoelectric properties involves determining both electronic and phononic transport properties.

-

Electronic Transport: The electronic part of the thermal conductivity and the Seebeck coefficient are calculated using the Boltzmann transport equation, often implemented in packages like BoltzTraP.

-

Phonon Transport: The lattice thermal conductivity is determined by calculating phonon dispersion and scattering rates. This requires the computation of second-order (harmonic) and third-order (anharmonic) interatomic force constants.

Visualizing Theoretical Concepts

Diagrams are powerful tools for illustrating the relationships between different phases and the workflow of theoretical studies.

Caption: Polymorphs of Indium(III) Selenide.

Caption: A typical workflow for first-principles studies.

References

- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. arxiv.org [arxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

A Technical Guide to the Discovery and History of Indium(III) Selenide (In₂Se₃)

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth overview of the historical discovery, synthesis, and characterization of Indium(III) selenide (B1212193) (In₂Se₃). It details the timeline of its scientific exploration, the identification of its various crystalline forms (polymorphs), and the experimental methods used to investigate its properties.

Introduction

Indium(III) selenide (In₂Se₃) is a III-VI group compound semiconductor that has garnered significant research interest due to its rich polymorphism and promising applications in fields such as photovoltaics, phase-change memory, and optoelectronics.[1][2][3] Its layered structures, held together by weak van der Waals forces, allow for exfoliation into two-dimensional (2D) nanosheets, opening avenues for next-generation electronics.[1] This guide traces the history of In₂Se₃ from its elemental origins to the characterization of its complex crystalline phases.

Foundational Discoveries

The story of this compound begins with the discovery of its constituent elements. Indium was first identified in 1863 by German chemists Ferdinand Reich and Hieronymous Theodor Richter, who noted its characteristic indigo-blue spectral line.[4][5][6] Selenium had been discovered earlier, in 1817, by Swedish chemists Jöns Jakob Berzelius and Johann Gottlieb Gahn.[5]

A compound with the In₂Se₃ stoichiometry was first reported in 1910 and was subsequently characterized by Klemm in 1934.[7][8] However, the earliest documented synthesis was published in 1957 by Brice et al., who prepared what was then called indium sesquiselenide through the solid-state fusion of elemental indium and selenium.[9] This early work laid the groundwork for future investigations into its complex physical properties.

The Polymorphs of In₂Se₃: A Complex Family

This compound is highly polymorphic, meaning it can exist in several different crystal structures.[9] At least five polymorphs are known: α, β, γ, δ, and κ.[1][2] The α, β, and γ phases are the most extensively studied.

-

α-In₂Se₃ : This is the most stable layered form at room temperature.[10][11] It consists of quintuple layers of Se-In-Se-In-Se atoms stacked via van der Waals forces.[7][10] The α-phase has two common stacking variants: a hexagonal (2H) and a rhombohedral (3R) polytype.[7][12]

-

β-In₂Se₃ : This phase is formed when α-In₂Se₃ is heated above approximately 200 °C (473 K).[8][9] Like the alpha phase, it is a layered material and can be retained at room temperature by rapid cooling.[7][9]

-

γ-In₂Se₃ : Heating the β-phase to temperatures above 623-650 °C results in a transition to the γ-phase.[9][12] Unlike the α and β phases, γ-In₂Se₃ has a non-layered, defect wurtzite-type crystal structure.[2][7] Its band gap is approximately 1.9 eV.[2]

-

Other Phases : Over the years, additional metastable or variant phases such as β', δ, and κ have been identified through various characterization techniques.[7][9][12] For instance, a β' phase was first proposed in 1975.[9]

The timeline of key discoveries in the study of In₂Se₃ is visualized in the diagram below.

Caption: A timeline of key milestones in the discovery and characterization of this compound.

Quantitative Data Summary

The distinct polymorphs of In₂Se₃ exhibit different physical and structural properties. The table below summarizes key quantitative data for the most common phases.

| Polymorph | Crystal System | Space Group | Lattice Parameters (Å) | Transition Temperature from Lower Phase (°C) |

| α-In₂Se₃ (3R) | Rhombohedral | R3m | a = 4.05, c = 28.77[9] | N/A (Stable at RT) |

| β-In₂Se₃ | Rhombohedral | R-3m | a = 4.05, c = 29.41[9] | ~200 (from α)[8][12] |

| γ-In₂Se₃ | Hexagonal | P6₁ | - | ~650 (from β)[12] |

Experimental Protocols

The synthesis and characterization of In₂Se₃ have evolved over time, employing a range of solid-state chemistry and materials science techniques.

Synthesis Methodologies

5.1.1 Solid-State Synthesis (Sealed Tube Method) This is the conventional route for producing bulk polycrystalline In₂Se₃.[2]

-

Protocol: High-purity elemental indium and selenium are placed in a quartz ampule in stoichiometric amounts.

-

The ampule is evacuated to a high vacuum and sealed.

-

The sealed ampule is placed in a furnace and heated gradually to prevent the rapid evaporation of selenium. A typical heating profile involves ramping to 500 °C, then to 900 °C, holding at the peak temperature for an extended period (e.g., 20 hours) to ensure homogeneity, and finally cooling to room temperature.[7][8]

-

The resulting product is a bulk ingot of In₂Se₃, typically the α-phase if cooled slowly.

5.1.2 Metal-Organic Chemical Vapor Deposition (MOCVD) MOCVD is used to grow high-quality thin films, particularly of the γ-In₂Se₃ phase.[2]

-

Protocol: Volatile organometallic precursors, such as trimethylindium (B1585567) (In(CH₃)₃), and a selenium source, like hydrogen selenide (H₂Se), are used.

-

The precursors are transported by a carrier gas into a reaction chamber containing a heated substrate.

-

The precursors decompose on the substrate surface, reacting to form a thin film of In₂Se₃. The reaction is: 2 In(CH₃)₃ + 3 H₂Se → In₂Se₃ + 6 CH₄.[2]

-

Film properties and phase can be controlled by adjusting substrate temperature, pressure, and precursor flow rates.

5.1.3 Chemical Vapor Transport (CVT) This method is employed to grow high-quality single crystals, such as the 2H polytype of α-In₂Se₃.[7]

-

Protocol: Polycrystalline In₂Se₃ powder (the source material) is placed at one end of a sealed quartz tube.

-

A small amount of a transport agent, typically iodine (I₂), is added.

-

The tube is placed in a two-zone furnace, creating a temperature gradient (e.g., 800 °C at the source end and 700 °C at the growth end).[7][8]

-

At the hot end, In₂Se₃ reacts with iodine to form a volatile indium-iodide gas. This gas diffuses to the colder end, where the reverse reaction occurs, depositing single crystals of In₂Se₃.

Characterization Techniques

The structural and physical properties of In₂Se₃ have been primarily elucidated through the following methods:

-

X-Ray Diffraction (XRD): This has been the cornerstone technique for identifying the different crystal structures (polymorphs) and measuring their precise lattice parameters.[13]

-

Transmission Electron Microscopy (TEM): High-resolution TEM and electron diffraction were instrumental in observing phase transitions directly.[12] In 1975, van Landuyt et al. used these techniques to discover several reversible phase transitions at various temperatures.[12]

-

Electrical Measurements: Early studies by Miyazawa et al. in 1957 used measurements of electrical conductivity and the Hall constant to detect the first-order phase transition from the α to β phase at 200 °C.[12]

The relationship between the primary In₂Se₃ phases is driven by temperature, as illustrated in the following diagram.

Caption: Thermal phase transitions between the common polymorphs of this compound.

Modern Developments and Conclusion

The historical study of bulk In₂Se₃ has paved the way for modern research into its 2D form. In 2017, theoretical predictions and subsequent experimental confirmations revealed the existence of room-temperature ferroelectricity in 2D α-In₂Se₃, a property that persists down to the monolayer level.[12] This discovery has positioned In₂Se₃ as a highly promising material for developing novel non-volatile memory devices, sensors, and flexible electronics.

From its initial characterization as a simple binary compound to its current status as a complex, polymorphic, and functional material, the journey of this compound highlights the continuous evolution of materials science. The foundational work on its synthesis and phase transitions remains critically relevant for today's researchers aiming to harness its unique properties for advanced technological applications.

References

- 1. ossila.com [ossila.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. americanelements.com [americanelements.com]

- 5. americanelements.com [americanelements.com]

- 6. briandcolwell.com [briandcolwell.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. juser.fz-juelich.de [juser.fz-juelich.de]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Atomically thin <i>α</i>-In<sub>2</sub>Se<sub>3</sub>: an emergent two-dimensional room temperature ferroelectric semiconductor [jos.ac.cn]

- 11. researching.cn [researching.cn]

- 12. pubs.aip.org [pubs.aip.org]

- 13. next-gen.materialsproject.org [next-gen.materialsproject.org]

Indium(III) selenide material safety data sheet (MSDS)

An In-Depth Technical Guide to the Material Safety Data Sheet for Indium(III) Selenide (B1212193) (In₂Se₃)

Introduction

Indium(III) selenide (In₂Se₃) is a semiconductor compound that has garnered significant research interest for its potential applications in photovoltaics, phase-change memory, and optoelectronic devices.[1][2] It exists in several crystalline phases (α, β, γ, δ, and κ), with the layered structures of α, β, and γ-In₂Se₃ being particularly suitable for producing two-dimensional nanosheets.[1] As with any advanced material, a thorough understanding of its potential hazards is critical for ensuring safety in research and development environments. This technical guide provides a comprehensive overview of the safety information for this compound, drawing from material safety data sheets (MSDS) to inform researchers, scientists, and drug development professionals on proper handling, storage, and emergency procedures.

Chemical and Physical Properties

This compound is a black crystalline solid.[2][3] Its fundamental physical and chemical properties are summarized in the table below. Knowledge of these properties is essential for predicting its behavior under various experimental conditions.

| Property | Value | Source |

| Chemical Formula | In₂Se₃ | [2][3][4][5][6] |

| CAS Number | 12056-07-4 | [2][3][4][5][6][7][8][9] |

| EC Number | 235-016-9 | [2][3][6][7][9] |

| Molecular Weight | 466.52 g/mol | [3][6][10] |

| Appearance | Black crystalline powder/solid | [2][3][7] |

| Density | 5.67 - 5.80 g/cm³ | [2][3][6] |

| Melting Point | 660 - 890 °C | [3][7] |

| Band Gap | ~1.9 eV | [2][3] |

| Solubility in Water | Not known | [7] |

Hazard Identification and Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance. The signal word "Danger" is used to indicate the high level of risk.[2][5][8][9][11]

GHS Pictograms:

-

GHS06 (Toxic): Indicates that the substance can cause death or toxicity with exposure.[2]

-

GHS08 (Health Hazard): Represents a long-term health hazard, such as carcinogenicity or target organ toxicity.[2]

-

GHS09 (Environmental Hazard): Shows that the substance is hazardous to the aquatic environment.[2]

The hazard and precautionary statements associated with In₂Se₃ are detailed in the table below.

| Code | Statement | Classification |

| H301 | Toxic if swallowed | Acute Toxicity, Oral (Category 3) |

| H331 | Toxic if inhaled | Acute Toxicity, Inhalation (Category 3) |

| H373 | May cause damage to organs through prolonged or repeated exposure | Specific Target Organ Toxicity, Repeated Exposure (Category 2) |

| H410 | Very toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment, Chronic (Category 1) |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray | Precautionary Statement (Prevention) |

| P273 | Avoid release to the environment | Precautionary Statement (Prevention) |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor | Precautionary Statement (Response) |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | Precautionary Statement (Response) |

| P405 | Store locked up | Precautionary Statement (Storage) |

| P501 | Dispose of contents/container to an approved waste disposal plant | Precautionary Statement (Disposal) |

The logical progression from exposure to potential health effects is visualized in the following diagram.

Caption: Logical pathway from exposure routes to acute and chronic health effects.

Toxicological Information

The toxicity of this compound is primarily attributed to its selenium content. Selenium can substitute for sulfur in biological molecules, and chronic exposure can lead to a condition known as selenosis.[5][9][10]

-

Acute Effects: Inhalation and ingestion are the primary routes for acute toxicity.[4][5][7][10] Acute selenium poisoning may cause symptoms such as fever, nervousness, vomiting, and respiratory distress.[4] Contact with skin and eyes can cause irritation, redness, and a burning sensation.[4][10]

-

Chronic Effects: Prolonged or repeated exposure may cause significant damage to target organs, including the liver, kidneys, blood, and spleen.[4][8][10] Chronic selenium toxicity can manifest as a garlic-like odor of the breath, gastrointestinal disorders, loss of hair and nails, and anemia.[4][9][10] Pre-existing respiratory and gastric disorders may be aggravated by exposure.[4]

| Regulatory Body | Limit Type | Value |

| ACGIH | TLV (as In) | 0.1 mg/m³ |

| OSHA | PEL | Not Established |

Source:[4]

Experimental Protocols

The toxicological data summarized in material safety data sheets are derived from standardized testing protocols. However, the MSDS documents themselves do not typically provide detailed experimental methodologies. The classifications are based on results from acute toxicity studies (e.g., LD50/LC50 tests), skin and eye irritation tests, and studies on repeated dose toxicity to identify target organs, as mandated by regulatory bodies like OSHA and the ECHA. For detailed experimental protocols, researchers would need to consult specialized toxicological literature.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an accidental exposure or spill.

First Aid Measures

The following workflow outlines the critical first aid steps to be taken following exposure.

Caption: Standard workflow for first aid response based on exposure route.

Fire-Fighting Measures

In case of a fire involving this compound, firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) to prevent contact with hazardous fumes.[4] When heated to decomposition, it may emit toxic fumes of selenium.[4][10]

Spill Response Protocol

Proper containment and cleanup of spills are essential to prevent environmental contamination and personnel exposure.

Caption: Step-by-step protocol for the safe cleanup of an this compound spill.

Safe Handling, Storage, and Personal Protection

Adherence to strict handling and storage protocols is the primary means of preventing exposure.

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[7][8] Avoid breathing dust and prevent contact with skin and eyes.[7] Implement good housekeeping practices and do not eat, drink, or smoke in the work area.[9][10] Wash hands thoroughly after handling.[7][9][10]

-

Storage: Store in a cool, dry, well-ventilated place.[8][10] Keep containers tightly sealed and store locked up, away from incompatible materials like acids and oxidizing agents.[8][9][10][12]

Recommended Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

| Protection Type | Recommendation | Source |

| Respiratory | NIOSH-approved respirator (e.g., N95 dust mask, type P2 cartridges) | [9][10][11] |

| Eye/Face | Safety glasses with side-shields or goggles; faceshield | [9][10][11] |

| Hand | Impervious gloves (e.g., rubber gloves) | [9][10] |

| Body | Protective work clothing, long sleeves, closed-toe shoes | [9][10] |

References

- 1. ossila.com [ossila.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | CAS 12056-07-4 | Lorad Chemical Corporation [loradchemical.com]

- 4. aemdeposition.com [aemdeposition.com]

- 5. This compound | In2Se3 | CID 166055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Indium selenide In2Se3, powder | Sigma-Aldrich [sigmaaldrich.com]

- 7. downloads.ossila.com [downloads.ossila.com]

- 8. fishersci.com [fishersci.com]

- 9. rororwxhoilrmr5q.ldycdn.com [rororwxhoilrmr5q.ldycdn.com]

- 10. scm-inc.com [scm-inc.com]

- 11. This compound 12056-07-4 [sigmaaldrich.com]

- 12. rororwxhoilrmr5q.ldycdn.com [rororwxhoilrmr5q.ldycdn.com]

Unlocking the Potential of Two-Dimensional Ferroelectricity: An In-Depth Technical Guide to α-In₂Se₃

For Immediate Release

Shanghai, China – December 16, 2025 – The emergence of two-dimensional (2D) ferroelectric materials has opened new frontiers in the development of high-density, low-power nanoelectronics. Among these materials, α-phase Indium Selenide (α-In₂Se₃) has garnered significant attention due to its robust room-temperature ferroelectricity down to the monolayer limit. This technical guide provides a comprehensive overview of the core ferroelectric properties of α-In₂Se₃, tailored for researchers, scientists, and professionals in drug development, offering insights into its synthesis, characterization, and fundamental mechanisms.

Introduction to the Ferroelectric Nature of α-In₂Se₃

α-In₂Se₃ is a layered semiconductor exhibiting a non-centrosymmetric crystal structure, which is a prerequisite for ferroelectricity. The most stable α-phase crystallizes in a rhombohedral (R3m) or hexagonal (P6₃mc) structure, depending on the stacking order (3R and 2H, respectively). In its monolayer form, it adopts the P3m1 space group.[1] The origin of ferroelectricity in α-In₂Se₃ lies in the displacement of the central selenium (Se) atom layer relative to the surrounding indium (In) and Se layers. This structural asymmetry creates a net electric dipole, resulting in spontaneous out-of-plane electrical polarization.[2]

Quantitative Ferroelectric and Piezoelectric Properties

The ferroelectric and piezoelectric characteristics of α-In₂Se₃ have been investigated through various experimental and theoretical methods. The following tables summarize key quantitative data reported in the literature, providing a comparative reference for researchers.

| Property | Reported Value(s) | Measurement/Calculation Method | Reference(s) |

| Remanent Polarization (Pr) | 0.92 µC/cm² (maximum induced) | Ferroelectric Hysteresis Loop | [5] |

| ~1 µC/cm² | Piezoresponse Force Microscopy | [6] | |

| Coercive Field (Ec) | ~200 kV/cm | Ferroelectric Hysteresis Loop | [7] |

| ~173 kV/cm⁻¹ | Piezoresponse Force Microscopy | [8] | |

| ~1.625 kV cm⁻¹ (for polarization flip) | Electrical Transport Measurement | [9] | |

| Curie Temperature (Tc) | ~700 K | Second Harmonic Generation | [10] |

| Band Gap | ~1.39 eV | Photoluminescence Spectroscopy | [11][12] |

| 1.42 eV | Optical Absorption | [13] | |

| 1.48 eV (monolayer) | First-principles calculation (HSE06) | [14] | |

| 1.09 eV (bulk) | First-principles calculation (HSE06) | [14] | |

| Piezoelectric Coefficient (d₃₃) | - | Piezoresponse Force Microscopy | [15] |

Table 1: Key Ferroelectric and Electronic Properties of α-In₂Se₃

Experimental Protocols for Synthesis and Characterization

A critical aspect of harnessing the properties of α-In₂Se₃ is the ability to synthesize high-quality materials and accurately characterize their ferroelectric behavior. This section details the methodologies for key experimental techniques.

Synthesis of α-In₂Se₃ Thin Films

a) Physical Vapor Deposition (PVD)

Physical Vapor Deposition is a widely used technique for growing high-quality monolayer and few-layer α-In₂Se₃.[2][14]

-

Precursors: High-purity In₂Se₃ powder.

-

Substrate: Freshly cleaved mica or silicon wafers with a SiO₂ layer are commonly used.

-

Growth Chamber: A horizontal tube furnace with a quartz tube.

-

Procedure:

-

The substrate is placed downstream in the furnace, and the In₂Se₃ powder is placed upstream in a quartz boat.

-

The furnace is heated to the desired evaporation temperature for the precursor and the substrate is maintained at a specific growth temperature.

-

A carrier gas, such as argon (Ar), is introduced at a controlled flow rate to transport the vaporized precursor to the substrate.

-

The deposition is carried out for a specific duration to achieve the desired film thickness.

-

The furnace is then cooled down to room temperature.

-

b) Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition allows for the synthesis of large-area α-In₂Se₃ films with controlled thickness.[15]

-

Precursors: Indium(III) chloride (InCl₃) and selenium (Se) powder are common precursors.[16]

-

Substrate: Mica is a suitable substrate for epitaxial growth.

-

Growth Chamber: A two-zone tube furnace is typically used to independently control the temperatures of the precursors.

-

Procedure:

-

InCl₃ and Se powders are placed in separate heating zones.

-

The mica substrate is placed in the downstream reaction zone.

-

The furnace is heated to the respective precursor evaporation temperatures and the substrate temperature.

-